Safironil

Übersicht

Beschreibung

Safironil ist ein niedermolekulares Medikament, das für seine antifibrotischen Eigenschaften bekannt ist. Es wirkt als kompetitiver Inhibitor der Kollagenproteinsynthese und zielt dabei in erster Linie auf Sternzellen in der Leber (HSC) ab, um die Leberfibrogenese zu reduzieren . Ursprünglich von Sanofi entwickelt, hat this compound das Potenzial gezeigt, die Leberfibrose umzukehren, insbesondere in Kombination mit anderen Behandlungen .

Herstellungsmethoden

This compound wird als kompetitiver Inhibitor der Prolyl-4-Hydroxylase synthetisiert, einem Enzym, das für die Kollagenbildung essentiell ist . Der synthetische Weg beinhaltet die Amidierung von Carboxylgruppen, um ein inaktives Prodrug zu erzeugen, das dann durch oxidative Desamidierung durch die Cytochrom-P-450-Familie von Häm-Proteinen in seine aktive Form umgewandelt wird . Diese Methode stellt aufgrund der hohen Konzentration von Cytochrom P-450 in der Leber die Leberspezifität sicher .

Vorbereitungsmethoden

Safironil is synthesized as a competitive inhibitor of prolyl 4-hydroxylase, an enzyme essential for collagen formation . The synthetic route involves amidation of carboxyl groups to create an inactive pro-drug, which is then converted to its active form through oxidative deamidation by the cytochrome P-450 family of heme proteins . This method ensures liver specificity due to the high concentration of cytochrome P-450 in the liver .

Analyse Chemischer Reaktionen

Safironil durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: This compound wird durch oxidative Desamidierung in seine aktive Form umgewandelt.

Hemmung: Es hemmt die Kollagenproteinsynthese kompetitiv, indem es auf die Prolyl-4-Hydroxylase zielt.

Fibrogenese-Modulation: This compound verändert das Fibrosemuster, indem es die Ablagerung von Typ-III-Kollagen erhöht und die Ablagerung von Typ-I-Kollagen verringert.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Cytochrom-P-450-Enzyme für die oxidative Desamidierung . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die aktive Form von this compound und veränderte Kollagentypen in der Leber .

Wissenschaftliche Forschungsanwendungen

Safironil wurde ausgiebig auf seine antifibrotischen Eigenschaften untersucht. Seine Anwendungen umfassen:

Biologie: Es wird in der Forschung zur Aktivierung von Sternzellen in der Leber und zur Fibrogenese eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Prolyl-4-Hydroxylase hemmt, ein Enzym, das für die Kollagenbildung unerlässlich ist . Durch die kompetitive Hemmung dieses Enzyms verhindert this compound die Aktivierung von Sternzellen in der Leber und reduziert die Kollagensynthese . Dies führt zu einer Abnahme der Leberfibrogenese und einer Veränderung des Fibrosemusters mit erhöhter Ablagerung von Typ-III-Kollagen und verringerter Ablagerung von Typ-I-Kollagen .

Wirkmechanismus

Safironil exerts its effects by inhibiting prolyl 4-hydroxylase, an enzyme crucial for collagen formation . By competitively inhibiting this enzyme, this compound prevents the activation of hepatic stellate cells and reduces collagen synthesis . This leads to a decrease in liver fibrogenesis and an alteration in the pattern of fibrosis, with increased type III collagen deposition and decreased type I collagen deposition .

Vergleich Mit ähnlichen Verbindungen

Safironil ist einzigartig in seiner Fähigkeit, gezielt auf die Prolyl-4-Hydroxylase einzuwirken und die Kollagensynthese zu modulieren. Ähnliche Verbindungen umfassen:

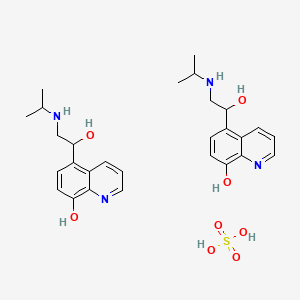

HOE 077: Ein weiterer Inhibitor der Prolyl-4-Hydroxylase mit ähnlichen antifibrotischen Eigenschaften.

Alpha-Tocopherol: Reduziert die Lipidperoxidation und schwächt die Aktivierung von Sternzellen in der Leber.

Retinylpalmitat: Ein Retinoid, das die Aktivierung von Sternzellen in der Leber reduziert.

Silybinin: Aus Mariendistel extrahiert, hat es gemischte Wirkungen bei menschlichen Lebererkrankungen.

This compound zeichnet sich durch seine spezifische Zielsetzung der Prolyl-4-Hydroxylase und seine Wirksamkeit in Kombinationstherapien bei Leberfibrose aus .

Eigenschaften

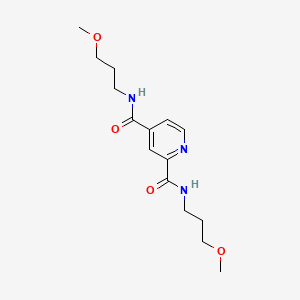

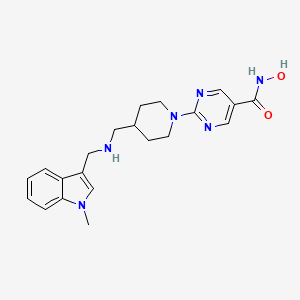

IUPAC Name |

2-N,4-N-bis(3-methoxypropyl)pyridine-2,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-21-9-3-6-17-14(19)12-5-8-16-13(11-12)15(20)18-7-4-10-22-2/h5,8,11H,3-4,6-7,9-10H2,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSXICGBWKECLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC(=NC=C1)C(=O)NCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158677 | |

| Record name | Safironil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134377-69-8 | |

| Record name | Safironil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134377698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Safironil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAFIRONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK4M8AX1LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

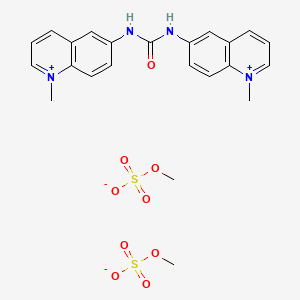

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

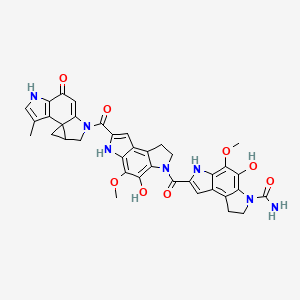

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6R)-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B1680425.png)

![N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide](/img/structure/B1680428.png)